molecular formula C18H20Cl2N2O2 B271891 1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone

1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone

Cat. No. B271891
M. Wt: 367.3 g/mol
InChI Key: OTNBZIAAOCNLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as FTY720 or fingolimod and is a sphingosine 1-phosphate receptor modulator. FTY720 has been extensively studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection.

Mechanism of Action

FTY720 works by binding to sphingosine 1-phosphate receptors, which are found on the surface of immune cells. By binding to these receptors, FTY720 prevents the migration of immune cells to the brain and spinal cord, transplanted organs, and cancer cells, thereby reducing inflammation, preventing rejection, and inhibiting cancer growth.
Biochemical and Physiological Effects:
FTY720 has been shown to have various biochemical and physiological effects. It reduces the number of circulating lymphocytes, which are immune cells that can cause inflammation and damage to tissues. It also reduces the production of pro-inflammatory cytokines, which are signaling molecules that can cause inflammation and damage to tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using FTY720 in lab experiments is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and has a long half-life, which allows for sustained effects.
One of the limitations of using FTY720 in lab experiments is that it can have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of results. It is also important to note that the effects of FTY720 can vary depending on the disease model and experimental conditions.

Future Directions

There are several future directions for research on FTY720. One area of interest is the potential use of FTY720 in combination with other therapies for the treatment of cancer. Another area of interest is the potential use of FTY720 in treating other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, there is ongoing research on the development of new analogs of FTY720 with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of FTY720 involves a multi-step process that includes the reaction of 2-amino-2-methyl-1-propanol with 2,4-dichlorophenyl isocyanate to form the intermediate compound, N-(2,4-dichlorophenyl)-N-methylcarbamoylmethyl-2-amino-2-methyl-1-propanol. This intermediate is then reacted with 2-furancarboxaldehyde to form FTY720.

Scientific Research Applications

FTY720 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating multiple sclerosis, a disease that affects the central nervous system. FTY720 works by modulating the immune system and preventing the migration of immune cells to the brain and spinal cord, which can cause inflammation and damage to the myelin sheath.
In addition to multiple sclerosis, FTY720 has also been studied for its potential use in treating cancer. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
FTY720 has also been studied for its potential use in preventing transplant rejection. It works by preventing the migration of immune cells to the transplanted organ, which can cause damage and rejection.

properties

Product Name

1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone

Molecular Formula

C18H20Cl2N2O2

Molecular Weight

367.3 g/mol

IUPAC Name

1-[3-[[5-(2,4-dichlorophenyl)furan-2-yl]methylamino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C18H20Cl2N2O2/c19-13-4-6-15(16(20)11-13)17-7-5-14(24-17)12-21-8-2-10-22-9-1-3-18(22)23/h4-7,11,21H,1-3,8-10,12H2

InChI Key

OTNBZIAAOCNLRL-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CCCNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CC(=O)N(C1)CCCNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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